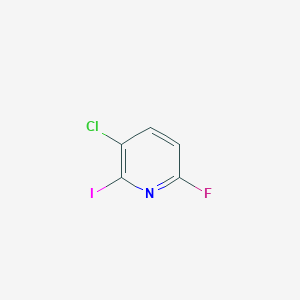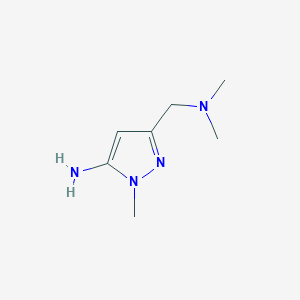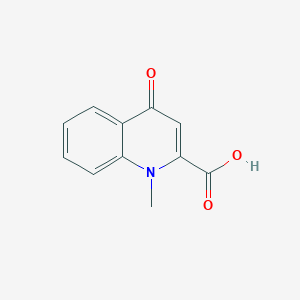![molecular formula C20H18BrN3O B2645830 N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide CAS No. 2034320-72-2](/img/structure/B2645830.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, N-(2-Bromophenyl)propanamide, the SMILES string isBrC1=CC=CC=C1NC(CC)=O and the InChI key is GCLTULYRNJFGNC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, empirical formula, and other characteristics. For a related compound, N-(2-Bromophenyl)propanamide, the empirical formula isC9H10BrNO and the molecular weight is 228.09 .
Wissenschaftliche Forschungsanwendungen
Applications in Tyrosinase Inhibition and Molecular Docking Studies
The compound N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide demonstrates significant relevance in scientific research, particularly in the synthesis and analysis of complex molecules. In the realm of tyrosinase inhibition, biphenyl-based compounds, closely related in structure to the compound , have been synthesized and analyzed. These compounds have shown considerable promise in inhibiting tyrosinase, a critical enzyme in the formation of melanin in the skin. This is particularly evident in a study where certain biphenyl ester derivatives exhibited significant anti-tyrosinase activities, with certain compounds showing inhibitions comparable to standard inhibitors like kojic acid. Moreover, the inhibitory effects of these compounds were further confirmed through computational molecular docking studies, revealing their potential in therapeutic and cosmetic applications (Kwong et al., 2017).
Role in Molecular Structure Analysis
Another significant area of research involves the synthesis and structural analysis of related compounds. For instance, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, with a structure bearing resemblance to the specified compound, has been synthesized and extensively analyzed through various spectroscopic methods and single crystal X-ray diffraction. These studies highlight the compound's efficient fluorescent ATRP initiator role in the polymerization of acrylates, underscoring its utility in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).
Applications in Catalysis and Antibacterial Surfaces
In the field of catalysis, mesoporous nitrogen-doped carbon materials, derived from related ionic compounds, have showcased their efficacy as highly active, cost-effective, and selective metal-free catalysts for the electrochemical synthesis of hydrogen peroxide. This highlights their potential in developing sustainable and economical solutions for H2O2 production (Fellinger et al., 2012). Additionally, compounds such as poly(4-vinyl-N-alkylpyridinium bromide), related to the specified compound in structure, have been covalently attached to glass slides, creating surfaces that kill airborne bacteria on contact. This innovative application signifies its potential in creating antibacterial surfaces, offering solutions for healthcare and hygiene (Tiller et al., 2001).
Contribution to Synthetic Chemistry and Sensing Applications
The compound also finds relevance in synthetic chemistry, where related molecules serve as precursors in the synthesis of complex molecules with potential biological activities. Studies have detailed the synthesis routes and evaluated the biological activities of such compounds, paving the way for the development of new therapeutic agents (Pandolfi et al., 2019). Moreover, coordination polymers derived from structurally similar compounds have been synthesized and characterized, demonstrating their potential as dual-functional fluorescent sensors for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion (Kan & Wen, 2017).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c21-18-6-2-1-4-15(18)7-8-19(25)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-6,9-13H,7-8,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNXAKFLPNSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)


![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)
![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)
![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)
![(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid](/img/structure/B2645764.png)
![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2645770.png)